The crystal structure of Ethyl 4-(1H-pyrazol-1-yl)benzoate has been determined by X-ray crystallography. [] The analysis revealed that the dihedral angle between the pyrazole and benzene ring mean planes is 76.06 (11)°, and the conformation of the ethyl side chain is anti [C—O—C—C = −175.4 (3)°]. The molecule exhibits a planar structure with a slight twist between the pyrazole and benzene rings.
Ethyl 4-(1H-pyrazol-1-yl)benzoate can undergo various chemical transformations due to the presence of reactive functional groups. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can be further derivatized. The pyrazole ring can undergo electrophilic substitution reactions, enabling the introduction of various substituents. [] These reactions provide opportunities to synthesize a diverse library of compounds with potentially enhanced biological activities.
The mechanism of action of Ethyl 4-(1H-pyrazol-1-yl)benzoate and its derivatives varies depending on the specific biological activity being investigated. Studies have shown that certain derivatives exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [] Other derivatives have been reported to inhibit phosphodiesterase 10A (PDE10A), a potential target for treating schizophrenia. [] These findings highlight the potential of Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives as lead compounds for developing new drugs.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5